molecular formula C14H19F3N6O7 B8212511 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B8212511
M. Wt: 440.33 g/mol
InChI Key: SJTCMUFCGKRHBF-QRPNPIFTSA-N
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Description

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features multiple functional groups, including amino, amido, and imidazole groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid typically involves multi-step organic synthesis. The process may start with the protection of amino groups, followed by the formation of amide bonds through coupling reactions. Common reagents used in these steps include carbodiimides for amide bond formation and protecting groups like Boc or Fmoc for amino groups.

Industrial Production Methods

Industrial production of such complex compounds often involves automated peptide synthesizers, which can handle the repetitive steps of coupling and deprotection efficiently. The use of trifluoroacetic acid is common in the final deprotection steps to yield the trifluoroacetate salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of amide groups to amines can be achieved using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, borane.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amines from amide reduction.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of peptides and proteins.

Biology

In biological research, it may serve as a model compound for studying enzyme interactions, particularly those involving imidazole-containing substrates.

Medicine

Industry

In the industrial sector, it can be used in the production of specialized polymers or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action for 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites in enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Carnosine: A dipeptide containing beta-alanine and histidine.

    Imidazole-4-acetic acid: A metabolite of histamine.

Uniqueness

What sets 2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid apart is its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of the trifluoroacetate group also enhances its solubility and stability in various solvents.

Properties

IUPAC Name

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O5.C2HF3O2/c13-2-9(19)15-4-10(20)18-8(1-7-3-14-6-17-7)12(23)16-5-11(21)22;3-2(4,5)1(6)7/h3,6,8H,1-2,4-5,13H2,(H,14,17)(H,15,19)(H,16,23)(H,18,20)(H,21,22);(H,6,7)/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTCMUFCGKRHBF-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N6O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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